molecular formula C24H46O12 B13714485 Acid-PEG8-t-butyl ester

Acid-PEG8-t-butyl ester

Cat. No.: B13714485
M. Wt: 526.6 g/mol
InChI Key: YDPFAKTVABYUIM-UHFFFAOYSA-N
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Description

Acid-PEG8-t-butyl ester is a bifunctional polyethylene glycol (PEG) derivative featuring a carboxylic acid (-COOH) group and a tert-butyl ester (-OtBu) group. This compound serves as a versatile linker in biomedical applications, particularly in drug delivery systems, due to its dual reactivity:

  • The carboxylic acid enables conjugation with amines or alcohols via coupling reactions.
  • The tert-butyl ester acts as a protecting group, which can be selectively hydrolyzed under acidic conditions to regenerate the free carboxylic acid .

Properties

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26)

InChI Key

YDPFAKTVABYUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG8-t-butyl ester typically involves the esterification of a PEG chain with a carboxylic acid and a t-butyl ester. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₄H₄₆O₁₂
  • Molecular Weight : 526.61 g/mol
  • Purity : ≥95%
  • Applications : Drug conjugation, solubility enhancement, and bioconjugation strategies in oncology and gene therapy .

Comparative Analysis with Similar PEG Derivatives

To contextualize the utility of Acid-PEG8-t-butyl ester, we compare its structural and functional attributes with analogous PEG-based compounds.

Table 1: Structural and Functional Comparison of PEG-t-butyl Ester Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications
This compound C₂₄H₄₆O₁₂ 526.61 -COOH, -OtBu Acid-labile ester; dual reactivity for conjugation Drug delivery, bioconjugation
Benzyl-PEG8-t-butyl ester C₂₈H₄₈O₁₀ 544.68 Benzyl, -OtBu Hydrophobic benzyl group enhances lipophilicity PROTAC linkers
Hydroxy-PEG8-t-butyl ester C₂₃H₄₆O₁₁ 498.60 -OH, -OtBu Alcohol group for nucleophilic reactions; improved water solubility Solubility modifiers
Ms-PEG8-t-butyl ester Not explicitly provided - Mesyl (-SO₂CH₃), -OtBu Mesyl group acts as a leaving group for substitution reactions Reactive intermediates
Azido-PEG8-t-butyl ester C₄₁H₈₂N₄O₁₈ 919.12 Azide (-N₃), -OtBu Click chemistry compatibility (e.g., CuAAC with alkynes) Bioorthogonal conjugation

Functional Group Reactivity

  • This compound : The carboxylic acid allows for covalent bonding with biomolecules (e.g., antibodies, peptides), while the tert-butyl ester ensures stability until acidic hydrolysis is required .
  • Benzyl-PEG8-t-butyl ester : The benzyl group introduces hydrophobicity, making it suitable for lipid-based drug formulations. Its tert-butyl ester is stable in neutral conditions but cleavable in acidic environments .
  • Hydroxy-PEG8-t-butyl ester : The hydroxyl group facilitates etherification or esterification, offering flexibility in modifying solubility profiles .
  • Ms-PEG8-t-butyl ester : The mesyl group is a superior leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Azido-PEG8-t-butyl ester : Azide groups participate in strain-promoted or copper-catalyzed click reactions, ideal for rapid bioconjugation .

Application-Specific Advantages

  • Drug Delivery : this compound is preferred for pH-sensitive release systems (e.g., tumor microenvironments) due to its acid-cleavable ester .
  • PROTACs : Benzyl-PEG8-t-butyl ester’s hydrophobicity aids in cell membrane penetration, critical for protein degradation applications .
  • Click Chemistry : Azido-PEG8 derivatives are indispensable for bioorthogonal labeling in live-cell imaging .

Research Findings and Trends

Recent studies highlight the following:

  • PEG Chain Length: Longer PEG chains (e.g., PEG8 vs.
  • Stability Trade-offs : While tert-butyl esters offer hydrolytic stability, they require acidic conditions for cleavage, limiting their use in pH-sensitive biological systems .
  • Emerging Alternatives : Trimethyl lock systems and enzyme-cleavable linkers are being explored to address hydrolysis limitations .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Acid-PEG8-t-butyl ester, and how can researchers ensure reproducibility?

  • Methodological Answer: Synthesis typically involves esterification of PEG8 with tert-butyl-protected carboxylic acid precursors under anhydrous conditions. Key steps include:

  • Using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) for efficient coupling .
  • Purification via silica gel chromatography or preparative HPLC to achieve ≥95% purity, as noted in product specifications .
  • Confirming reproducibility by documenting reaction parameters (e.g., temperature, molar ratios) and validating outcomes through NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR (¹H/¹³C): Identify tert-butyl protons (δ ~1.4 ppm) and PEG backbone signals (δ ~3.5-3.7 ppm). Integration ratios verify structural integrity .
  • HPLC-MS: Quantify purity and confirm molecular weight (544.67 g/mol) using electrospray ionization .
  • FT-IR: Detect ester carbonyl stretches (~1720 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Q. How does the tert-butyl ester group influence solubility and reactivity in aqueous vs. organic solvents?

  • Methodological Answer:

  • The tert-butyl ester enhances solubility in organic solvents (e.g., DCM, THF) due to its hydrophobic nature, while the PEG8 chain improves water solubility.
  • Reactivity: The ester group can be hydrolyzed under acidic/basic conditions to yield the free carboxylic acid, a critical step in prodrug activation .
  • Experimental validation: Compare partition coefficients (logP) and hydrolysis rates across pH gradients .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design methods like Taguchi?

  • Methodological Answer:

  • Apply Taguchi’s orthogonal arrays to test factors such as catalyst concentration, temperature, and reaction time .
  • Use ANOVA to identify dominant parameters. For example, catalyst concentration contributed 77.6% variance in analogous esterification reactions .
  • Validate optimized conditions (e.g., 0.614 parameter contribution for catalyst type) through triplicate runs and purity assays .

Q. What strategies should be employed when encountering contradictions in solubility or reactivity data across different studies?

  • Methodological Answer:

  • Conduct comparative studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Use advanced characterization (e.g., X-ray crystallography or dynamic light scattering) to assess structural or aggregation-related discrepancies .
  • Cross-reference with analogous PEGylated esters (e.g., Benzyl-PEG8-t-butyl ester) to identify trends in tert-butyl group stability .

Q. How does the tert-butyl ester group influence the stability of this compound under varying pH conditions?

  • Methodological Answer:

  • Perform kinetic studies in buffered solutions (pH 2–10) to measure hydrolysis rates via HPLC .
  • The tert-butyl group provides steric hindrance, delaying hydrolysis in acidic environments (pH < 4) compared to unshielded esters .
  • Compare degradation products (e.g., free acid vs. PEG8 fragments) using LC-MS to map degradation pathways .

Q. What are the best practices for integrating this compound into drug delivery systems while maintaining colloidal stability?

  • Methodological Answer:

  • Formulate nanoparticles via solvent displacement, monitoring particle size (DLS) and zeta potential to ensure stability .
  • Use cryo-TEM to visualize PEG8 chain orientation on nanoparticle surfaces .
  • Assess in vitro release profiles under physiological conditions (37°C, PBS) to correlate ester stability with drug release kinetics .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported molecular weights or purity levels of this compound?

  • Methodological Answer:

  • Re-analyze batches using calibrated instruments (e.g., high-resolution mass spectrometry) and cross-validate with independent labs .
  • Investigate batch-specific impurities (e.g., PEG diols or tert-butyl degradation products) via gradient HPLC .
  • Reference standardized databases (e.g., NIST Chemistry WebBook) for benchmark spectral data .

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